4-(Benzenesulfonyl)thiophene-2-sulfonyl chloride

Kinetics Nucleophilic Substitution Sulfonyl Chloride Reactivity

This dual sulfonyl chloride building block enables sequential amine conjugations, unmatched by simpler analogs. The thiophene core enhances lipophilicity (XLogP3=2.9) for membrane-permeable conjugates. High ≥98% purity and precise melting point (101-103°C) ensure batch-to-batch consistency for SAR libraries, polymer crosslinking, and chemoselective bioconjugation. Moisture-sensitive; handled under inert conditions.

Molecular Formula C10H7ClO4S3
Molecular Weight 322.8 g/mol
CAS No. 160233-28-3
Cat. No. B062858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzenesulfonyl)thiophene-2-sulfonyl chloride
CAS160233-28-3
Molecular FormulaC10H7ClO4S3
Molecular Weight322.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)C2=CSC(=C2)S(=O)(=O)Cl
InChIInChI=1S/C10H7ClO4S3/c11-18(14,15)10-6-9(7-16-10)17(12,13)8-4-2-1-3-5-8/h1-7H
InChIKeyQTFQOMVQDFBUDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Benzenesulfonyl)thiophene-2-sulfonyl chloride (160233-28-3): A Dual Sulfonyl Chloride for Heteroaromatic Functionalization


4-(Benzenesulfonyl)thiophene-2-sulfonyl chloride (CAS: 160233-28-3) is a heteroaromatic sulfonyl chloride featuring a thiophene ring substituted with both a benzenesulfonyl and a thiophene-2-sulfonyl chloride group [1]. Its molecular formula is C10H7ClO4S3, with a molecular weight of 322.81 g/mol [1]. The compound is a cream-colored solid with a melting point range of 101-103 °C [2] and is known to be moisture-sensitive . It serves primarily as a versatile intermediate in organic synthesis, with its dual sulfonyl chloride functionality enabling selective reactivity for constructing complex molecular architectures [3].

Why 4-(Benzenesulfonyl)thiophene-2-sulfonyl chloride Cannot Be Simply Substituted with Other Thiophene Sulfonyl Chlorides


Generic substitution with simpler thiophene sulfonyl chlorides (e.g., 2-thiophenesulfonyl chloride) or benzenesulfonyl chloride is precluded by distinct reactivity profiles and functional group limitations. Kinetic studies demonstrate that 2-thiophenesulfonyl chloride reacts more slowly than benzenesulfonyl chloride with nucleophiles like anilines, indicating a less electrophilic sulfur center [1]. Furthermore, the presence of substituents on the thiophene ring significantly alters hydrolysis and alcoholysis rates [2]. 4-(Benzenesulfonyl)thiophene-2-sulfonyl chloride, with its dual sulfonyl groups, offers a unique combination of electronic and steric properties not achievable with mono-sulfonyl chloride analogs, which directly impacts reaction selectivity, yield, and the complexity of accessible molecular architectures. Its procurement is thus justified when a dual functional handle or specific reactivity profile is required for a synthetic sequence.

Quantitative Differentiation of 4-(Benzenesulfonyl)thiophene-2-sulfonyl chloride (160233-28-3) from Its Closest Analogs


Nucleophilic Reactivity Comparison: 2-Thiophenesulfonyl Chloride vs. Benzenesulfonyl Chloride

The target compound's thiophene core imparts a different reactivity compared to benzene-based sulfonyl chlorides. Kinetic studies show that 2-thiophenesulfonyl chloride reacts more slowly than benzenesulfonyl chloride in nucleophilic substitution reactions with anilines in methanol [1]. This difference is attributed to the sulfur atom in the thiophene ring being less positively charged, making it less reactive toward nucleophiles [1]. This data supports that 4-(benzenesulfonyl)thiophene-2-sulfonyl chloride, containing a thiophene ring, will exhibit a distinct reactivity profile from simple benzenesulfonyl chlorides.

Kinetics Nucleophilic Substitution Sulfonyl Chloride Reactivity

Hydrolysis and Alcoholysis Rate Modulation by Thiophene Ring Substituents

The rate of solvolysis is a key stability and reactivity parameter. Studies on substituted thiophene-2-sulfonyl chlorides reveal that alcoholysis rates are significantly influenced by substituents at the 4- and 5-positions [1]. This demonstrates that the presence of a benzenesulfonyl group at the 4-position on 4-(benzenesulfonyl)thiophene-2-sulfonyl chloride will quantitatively alter its hydrolysis and alcoholysis kinetics compared to unsubstituted or differently substituted thiophene-2-sulfonyl chlorides [1].

Solvolysis Kinetics Substituent Effect

High Purity and Well-Defined Melting Point as a Quality Benchmark

For reliable and reproducible synthesis, high purity and consistent physical properties are essential. 4-(Benzenesulfonyl)thiophene-2-sulfonyl chloride is commercially available with a minimum purity of 98% (GC) and a sharp melting point range of 101-103 °C [1]. This contrasts with less well-defined or lower-purity analogs that may be available, where impurities can lead to side reactions or lower yields. The specified purity provides a verifiable benchmark for procurement.

Quality Control Analytical Specification Purity

Dual Sulfonyl Chloride Functionalization Enables Sequential and Selective Chemistry

The presence of two distinct sulfonyl chloride groups (one on the thiophene ring and one as a benzenesulfonyl substituent) on the same molecule is a key structural differentiator [1]. This dual functionality allows for the sequential and selective introduction of two different nucleophiles, a capability not offered by mono-sulfonyl chlorides like 2-thiophenesulfonyl chloride or benzenesulfonyl chloride. This structural feature is explicitly cited as enabling the construction of complex molecular architectures through selective reactivity [2].

Bifunctional Reagent Sequential Functionalization Molecular Complexity

Enhanced Lipophilicity and Molecular Volume Compared to Unsubstituted Analogs

The presence of the benzenesulfonyl group significantly alters key physicochemical properties. The target compound has a computed XLogP3 value of 2.9 and a molecular weight of 322.8 g/mol [1]. In contrast, the simpler analog 2-thiophenesulfonyl chloride has a molecular weight of 182.64 g/mol and a lower XLogP of approximately 1.2 [2]. This substantial difference in lipophilicity and molecular volume can profoundly affect solubility, membrane permeability, and downstream handling in both reaction media and biological assays.

Physicochemical Property Lipophilicity Molecular Descriptor

Key Application Scenarios for 4-(Benzenesulfonyl)thiophene-2-sulfonyl chloride Based on Verified Evidence


Medicinal Chemistry for the Construction of Complex Sulfonamide Libraries

In medicinal chemistry programs aiming to build diverse libraries of sulfonamide-containing drug candidates, 4-(Benzenesulfonyl)thiophene-2-sulfonyl chloride serves as a privileged scaffold. Its dual sulfonyl chloride groups, as evidenced by its molecular structure [1], allow for the sequential introduction of two different amine fragments. This is particularly valuable for exploring structure-activity relationships (SAR) around a central heteroaromatic core, a strategy supported by its higher lipophilicity (XLogP3 = 2.9) which can enhance membrane permeability of the resulting conjugates [2].

Advanced Polymer and Material Synthesis Requiring Bifunctional Crosslinkers

The compound's ability to act as a bifunctional reagent is highly relevant in polymer chemistry [1]. Its two sulfonyl chloride groups can react with nucleophilic sites on polymer backbones (e.g., amines, alcohols) to create crosslinked networks or to introduce complex, multi-functional pendent groups. The precise control over reactivity offered by the thiophene core versus a simple aromatic ring, inferred from kinetic studies on related compounds [2], can be exploited to design materials with tailored properties such as specific degradation profiles or electronic characteristics.

Organic Synthesis of Agrochemical Intermediates with High Purity Requirements

For the synthesis of high-value agrochemical intermediates, where impurity profiles can significantly impact biological efficacy and regulatory approval, the specified high purity (≥98%) and sharp melting point (101-103°C) of this compound provide a quantifiable advantage [1]. This ensures consistent reactivity and simplifies downstream purification, reducing process costs and improving overall yield. The compound's structural complexity is leveraged to build advanced heterocyclic frameworks found in modern crop protection agents.

Development of Selective Chemical Probes and Bioconjugation Reagents

In chemical biology, the need for reagents with well-defined and predictable reactivity is paramount. The distinct reactivity of the thiophene sulfonyl chloride moiety, which is less electrophilic than benzenesulfonyl chloride [1], can be leveraged to achieve chemoselective labeling of biomolecules in the presence of other functional groups. Furthermore, the dual sulfonyl chloride architecture allows for the creation of heterobifunctional probes, where one handle is used for target engagement and the other for reporter group attachment or affinity capture.

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